molecular formula C22H22N2O3S2 B2731067 Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 941984-87-8

Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No. B2731067
CAS RN: 941984-87-8
M. Wt: 426.55
InChI Key: SFJWUUNSAQVLLY-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, compounds containing the thiazole ring with variable substituents have been synthesized as target structures and evaluated for their biological activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles have been found to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The presence of thiazolidinone ring led to greater anti-inflammatory and analgesic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Chemistry and Synthesis Applications

  • Synthetic Pathways and Derivatives: The synthesis of heterocyclic compounds such as Ethyl 2-amino benzothiazole-6-carboxylate derivatives showcases the compound's utility in creating novel structures with potential biological activities. These synthesis methods involve esterification, thiourea formation, and Schiff base reactions, highlighting the compound's versatility in organic synthesis (Jebur, Abdullah, & Saleh, 2018).
  • Antimicrobial and Anticancer Agents: Research on benzothiazole derivatives, including Ethyl 2-methyl-1-(4-phenylthiazol-2-yl)-1H-benzimidazole-6-carboxylate, has shown these compounds to possess significant antimicrobial and anticancer properties. This indicates the potential of Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate derivatives in developing new therapeutic agents (Osmaniye et al., 2018).

Material Science and Catalysis

  • Electrochemical and Electrochromic Properties: The development of donor-acceptor type monomers for electrochemical applications is an area where Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate could potentially contribute. Research into compounds with similar structures has led to insights into how different acceptor groups affect the electrochromic properties of polymers, which are important for developing advanced materials (Hu et al., 2013).
  • Organocatalysis: A study exploring the catalytic properties of ionic liquids revealed the potential of such substances in benzoin condensation and hydroacylation reactions. While not directly involving Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate, this research opens the door for investigating similar compounds in organocatalytic applications (Kelemen et al., 2011).

Mechanism of Action

The mechanism of action of thiazole derivatives is influenced by the substituents on the thiazole ring . For instance, compounds having para-substituted electron-withdrawing halogen groups, viz. chloro and bromo groups, at the phenyl ring showed better antifungal activity against C. albicans .

Future Directions

The future directions in the research of thiazole derivatives involve the design and structure–activity relationship of bioactive molecules . The development of new thiazole derivatives with enhanced biological activities and lesser side effects is a promising area of research .

properties

IUPAC Name

ethyl 4-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-3-27-21(26)17-8-10-18(11-9-17)23-20(25)12-19-14-29-22(24-19)28-13-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJWUUNSAQVLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate

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